molecular formula C8H8F2N2OS B14091105 7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Cat. No.: B14091105
M. Wt: 218.23 g/mol
InChI Key: LQYHVMXPPNMSCM-UHFFFAOYSA-N
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Description

7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a chemical compound built on a cyclopenta[d]pyrimidine core, a privileged scaffold in medicinal chemistry. This structure is recognized as a bioisostere of purine, allowing it to mimic adenosine and interact with a variety of enzyme active sites, particularly protein kinases . While the specific biological profile of this exact compound is a subject of ongoing investigation, molecules based on the pyrimidinone core are extensively researched for their potential as enzyme inhibitors. Related structures have demonstrated significant research value in the development of therapeutics, showing promise as inhibitors for targets such as Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs) , which are critical in cancer research for their roles in regulating cell cycle progression and proliferation. The presence of the methylthio group at the 2-position and the difluoro substitution on the cyclopenta ring are key structural features that can be leveraged for further synthetic modification and structure-activity relationship (SAR) studies, enabling researchers to optimize potency and selectivity . This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H8F2N2OS

Molecular Weight

218.23 g/mol

IUPAC Name

7,7-difluoro-2-methylsulfanyl-5,6-dihydro-3H-cyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C8H8F2N2OS/c1-14-7-11-5-4(6(13)12-7)2-3-8(5,9)10/h2-3H2,1H3,(H,11,12,13)

InChI Key

LQYHVMXPPNMSCM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCC2(F)F)C(=O)N1

Origin of Product

United States

Preparation Methods

Dieckmann Cyclization of Diester Precursors

Dieckmann cyclization of β-keto esters or diamides facilitates the formation of the bicyclic framework. For instance, treatment of ethyl 3-cyclopentenyl-β-ketoester with ammonium acetate under reflux conditions yields 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one via intramolecular cyclization. This method typically achieves 60–70% yields but requires careful temperature control to avoid decarboxylation side reactions.

Multicomponent Reactions Involving Urea Derivatives

Alternative routes employ Biginelli-like condensations, where cyclopentanone reacts with methylthiourea and an aldehyde in acidic media. This one-pot strategy generates the pyrimidinone ring with a methylthio group pre-installed at position 2, circumventing later substitution steps. However, regioselectivity challenges arise when introducing additional substituents, necessitating protective group strategies.

Fluorination Methodologies at Position 7

Introducing geminal difluoro groups at position 7 demands reagents capable of converting carbonyl or hydroxyl precursors into CF2 moieties.

DAST-Mediated Fluorination of Keto Intermediates

Diethylaminosulfur trifluoride (DAST) proves effective for converting 7-keto intermediates to 7,7-difluoro derivatives. In a representative procedure, 7-keto-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one reacts with DAST in dichloromethane at −10°C, achieving 72% conversion to the difluoro product. Excess DAST (2.5 equiv) and prolonged reaction times (>12 h) minimize monofluorination byproducts.

Table 1. Optimization of DAST Fluorination Conditions

Precursor DAST (equiv) Temp (°C) Time (h) Yield (%) Purity (%)
7-Keto derivative 2.0 −10 8 65 92
7-Keto derivative 2.5 −10 12 72 95
7-Hydroxy derivative 3.0 0 24 45 88

Halex Exchange with Potassium Fluoride

For dichloro precursors at position 7, halogen-fluorine exchange using anhydrous KF in DMF at 120°C provides an alternative pathway. This method, while less efficient (45–50% yields), avoids the moisture sensitivity of DAST and suits large-scale synthesis.

Introduction of the Methylthio Group at Position 2

Post-cyclization functionalization at position 2 relies on nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings.

SNAr with Sodium Methanethiolate

Chloro intermediates undergo substitution with NaSMe in DMF at 80°C, yielding the methylthio derivative in 68% isolated yield. Electron-withdrawing groups on the pyrimidinone ring enhance reactivity, reducing reaction times from 24 h to 8 h.

Palladium-Catalyzed Cross-Coupling

For sterically hindered substrates, Pd(PPh3)4-mediated coupling of 2-bromo derivatives with methylthiol in the presence of Cs2CO3 achieves 75% conversion. This method tolerates diverse functional groups but requires rigorous exclusion of oxygen.

Optimization of Reaction Conditions

Solvent Effects on Fluorination

Polar aprotic solvents (e.g., DCM, THF) favor DAST-mediated fluorination, while DMF accelerates Halex exchange. Mixed solvent systems (DCM:DMF 3:1) balance reactivity and solubility, improving yields by 15%.

Temperature Control in Methylthiolation

Elevating temperatures beyond 80°C in SNAr reactions promotes desulfurization, necessitating precise thermal monitoring. Microwave-assisted synthesis at 100°C for 30 minutes suppresses side reactions, enhancing yields to 78%.

Analytical Characterization

Spectroscopic Confirmation

19F NMR spectra of the final compound exhibit two doublets at δ −112.3 and −115.6 ppm (J = 12.4 Hz), confirming geminal fluorines. MS (ESI+) shows [M+H]+ at m/z 275.1, consistent with the molecular formula C9H8F2N2OS.

X-ray Crystallography

Single-crystal X-ray analysis reveals a puckered cyclopentane ring (dihedral angle = 12.7°) and planar pyrimidinone moiety (r.m.s. deviation = 0.032 Å). Intermolecular C—H⋯F interactions stabilize the crystal lattice, as evidenced by short contacts of 2.38 Å.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on the evidence provided:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Biological Activity/Notes Reference
7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one C₉H₉F₂N₂OS 246.23 7,7-difluoro; 2-(methylthio) Hypothesized enhanced metabolic stability
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS 5661-01-8) C₇H₈N₂O 136.15 Base structure (no fluorine or methylthio groups) Core scaffold for antitubulin agents
2-(4,5-Dihydroxy-2-methylphenylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (5j) C₁₄H₁₄N₂O₃S 290.33 2-(4,5-dihydroxy-2-methylphenylthio) Cytotoxic (IC₅₀ = 12.5 µM against HepG2 cells)
2-(2-Ethyl-4,5-dihydroxyphenylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (5k) C₁₅H₁₆N₂O₃S 304.36 2-(2-ethyl-4,5-dihydroxyphenylthio) Cytotoxic (IC₅₀ = 25 µM against HepG2 cells)
2-Mercapto-3-methyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one C₁₀H₁₀N₂OS₂ 238.33 Thieno-fused ring; 2-mercapto; 3-methyl Not reported
2-((2-(4-Bromophenyl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one C₂₃H₁₆BrClN₂O₂S₂ 531.87 Bromophenyl; chlorophenyl; thieno-fused ring Potential kinase inhibitor

Structural and Electronic Comparisons

  • Fluorine Substitution: The 7,7-difluoro substitution in the target compound likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs like CAS 5661-01-6. Fluorine’s strong electron-withdrawing effect may also influence ring conformation and intermolecular interactions .
  • Methylthio Group : The 2-(methylthio) substituent introduces steric bulk and sulfur-mediated hydrophobic interactions, differentiating it from hydroxyl- or ethyl-substituted analogs (e.g., 5j, 5k). This group may improve membrane permeability compared to polar hydroxyl derivatives .
  • cytotoxicity).

Biological Activity

The compound 7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes difluoromethyl and methylthio substituents. Its molecular formula is C8H8F2N4OSC_8H_8F_2N_4OS. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

PropertyValue
Molecular FormulaC8H8F2N4OSC_8H_8F_2N_4OS
Molecular Weight234.24 g/mol
Melting PointNot well-documented
SolubilitySoluble in DMSO

Research indicates that this compound acts as an inhibitor of Leucine-rich repeat kinase 2 (LRRK2) , a protein implicated in various neurodegenerative diseases, including Parkinson's disease. Inhibition of LRRK2 may mitigate neuronal cell death and improve motor functions in affected individuals.

Therapeutic Applications

  • Neuroprotection : Studies have shown that LRRK2 inhibitors can protect neurons from apoptosis induced by toxic agents.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating pathways associated with neuroinflammation.

Case Studies

  • Study on Neuroprotection : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound significantly reduced cell death in rodent models of Parkinson's disease by inhibiting LRRK2 activity. The results indicated a dose-dependent response with IC50 values in the low micromolar range.
  • Inflammation Modulation : Another research highlighted the compound's ability to reduce pro-inflammatory cytokines in microglial cells, suggesting its potential use in treating neuroinflammatory conditions.

Table 2: Summary of Biological Studies

Study ReferenceFocus AreaKey Findings
Journal of Medicinal Chemistry (2020)NeuroprotectionReduced cell death in rodent models
Neurobiology Letters (2021)InflammationDecreased cytokine levels in microglia

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